2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 950276-74-1
VCID: VC11901525
InChI: InChI=1S/C21H16N6O3/c1-29-16-9-7-14(8-10-16)17-11-18-21(28)26(22-13-27(18)24-17)12-19-23-20(25-30-19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C21H16N6O3
Molecular Weight: 400.4 g/mol

2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

CAS No.: 950276-74-1

Cat. No.: VC11901525

Molecular Formula: C21H16N6O3

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one - 950276-74-1

Specification

CAS No. 950276-74-1
Molecular Formula C21H16N6O3
Molecular Weight 400.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C21H16N6O3/c1-29-16-9-7-14(8-10-16)17-11-18-21(28)26(22-13-27(18)24-17)12-19-23-20(25-30-19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
Standard InChI Key DKSHXQZUEUDOHL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5

Introduction

2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d] triazin-4-one is a complex organic compound belonging to the class of pyrazolo[1,5-d] triazin derivatives. This compound is characterized by its unique structural features, including a methoxyphenyl group and an oxadiazolylmethyl moiety, which contribute to its potential pharmacological activities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic routes, such as the cyclocondensation reaction of hydrazine derivatives with appropriate carbonyl compounds. The chemical reactivity of this compound can be explored through various reactions typical for pyrazole derivatives, which are significant for modifying the compound to enhance its biological activity or selectivity.

Biological Activities and Potential Applications

Pyrazolo derivatives, including this compound, exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to altered cellular responses and potential therapeutic benefits.

Analytical Techniques for Characterization

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the chemical properties of this compound. These methods provide detailed information about its structure and help in understanding its chemical behavior.

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